3-Pentynoic acid

Physical organic chemistry pKa prediction alkynoic acid acidity

CuAAC protocols using 4-pentynoic acid suffer competing 5-exo-dig cyclization, reducing triazole yields below 50%. 3-Pentynoic acid eliminates this side reaction via its internal alkyne, enabling quantitative conversion. • Quantitative CuAAC triazole formation without competing enol lactone by-products • Essential building block for GGTase-I inhibitors & Salinosporamide A (marizomib) synthesis • Crystalline solid (mp 52.5°C), ≥95% purity, ships ambient

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 36781-65-4
Cat. No. B041437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentynoic acid
CAS36781-65-4
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC#CCC(=O)O
InChIInChI=1S/C5H6O2/c1-2-3-4-5(6)7/h4H2,1H3,(H,6,7)
InChIKeyNIZKVZYBUGUDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentynoic Acid Chemical Identity and Properties


3-Pentynoic acid (pent-3-ynoic acid; C₅H₆O₂; MW 98.10 g·mol⁻¹) is a short-chain alk‑3‑ynoic acid featuring an internal, non‑terminal carbon–carbon triple bond conjugated to a carboxylic acid group [1]. Its IUPAC Standard InChIKey is NIZKVZYBUGUDTI‑UHFFFAOYSA‑N and the predicted pKa is 3.59 ± 0.10, substantially lower than the corresponding alkene analog 3‑pentenoic acid (pKa ≈ 4.83) . The compound is commercially supplied as a crystalline solid (mp 52.5 °C) at typical purities ≥95 % .

Why 3-Pentynoic Acid Is Irreplaceable


Although 2‑pentynoic, 3‑pentynoic and 4‑pentynoic acids share an identical molecular formula (C₅H₆O₂), their regioisomeric triple‑bond placement fundamentally alters physicochemical properties and reactivity profiles. The internal alkyne of 3‑pentynoic acid (propargylic methylene adjacent to carboxyl) confers a pKa 1.2 log units lower than the corresponding 3‑pentenoic acid and avoids the terminal‑alkyne‑driven intramolecular cyclization that plagues 4‑pentynoic acid under Cu(I)‑catalyzed click conditions [1]. Similarly, 2‑pentynoic acid’s conjugated ynoate system exhibits different electrophilic and stereoelectronic character, leading to distinct outcomes in vinylstannane and spiroindoline syntheses . These positional effects are further underscored by kinetic measurements showing that pent‑3‑ynoate deuterates at C‑2 faster than it isomerises to the allene form, demonstrating a unique carbanion‑mediated pathway not shared by its isomers [2].

3-Pentynoic Acid vs. Isomers and Analogs


Enhanced Acidity vs. 3-Pentenoic Acid

The predicted pKa of 3‑pentynoic acid is 3.59 ± 0.10, which is 1.24 log units more acidic than 3‑pentenoic acid (pKa ≈ 4.83) [1]. This difference arises from the greater electronegativity of the sp‑hybridized carbons in the triple bond, which stabilizes the carboxylate anion through both inductive and resonance effects [2].

Physical organic chemistry pKa prediction alkynoic acid acidity

Higher Melting Point vs. 2-Pentynoic Acid

3‑Pentynoic acid exhibits a sharp melting point at 52.5 °C . In contrast, 2‑pentynoic acid melts over a broader, lower range of 47–53 °C , while 4‑pentynoic acid melts at 54–57 °C . The narrower, intermediate melting range of the 3‑isomer suggests higher crystalline homogeneity, a desirable trait for reproducible weighing and formulation in milligram‑ to gram‑scale laboratory workflows.

Thermal analysis melting point solid-state stability

Click Chemistry Without Intramolecular Cyclization

Under standard Cu(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) conditions, 4‑pentynoic acid and its derivatives undergo substantial intramolecular cyclization to enol lactones, reducing the desired triazole product yield to less than 50 % [1]. 3‑Pentynoic acid, bearing an internal alkyne, is structurally incapable of forming the 5‑exo‑dig cyclization product and thus proceeds cleanly through the CuAAC manifold. While quantitative yield data for 3‑pentynoic acid itself are not reported in that study, the absence of the competing cyclization pathway is a structural certainty.

Click chemistry CuAAC intramolecular cyclization alkynoic acids

Faster Deuteriation vs. Allene Isomerisation

In a mechanistic study of base‑catalyzed interconversions among pent‑2‑ynoic, penta‑2,3‑dienoic and pent‑3‑ynoic acids, Bushby & Whitham (1969) determined that the sodium salt of pent‑3‑ynoic acid undergoes H/D exchange at the C‑2 (propargylic) position in D₂O faster than it isomerises to the allene [1]. The solvent isotope effect for the allene‑to‑3‑ynoate step was k(D₂O)/k(H₂O) = 1.6, confirming a carbanion intermediate specific to the 3‑ynoate system [1]. Rate and equilibrium constants for each interconversion step were obtained by g.c. analysis of methyl esters [1].

Reaction kinetics deuterium exchange carbanion mechanism alkyne isomerisation

Poly-Target Enzyme Inhibitor Profile

The MeSH (Medical Subject Headings) record for 3‑pentynoic acid explicitly classifies it as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. Additionally, 3‑pentynoic acid is cited as a key reagent in the synthesis of small‑molecule geranylgeranyltransferase Type I (GGTase‑I) inhibitors and in the total synthesis of the proteasome inhibitor Salinosporamide A . No comparable multi‑target annotation is found for 2‑pentynoic acid or 4‑pentynoic acid in authoritative biomedical ontologies.

Lipoxygenase inhibition enzyme inhibition pharmacophore polypharmacology

Chain-Length-Dependent Thiolase Inactivation

Bloxham (1975) demonstrated that alk‑3‑ynoyl‑CoA esters irreversibly inactivate cytoplasmic acetoacetyl‑CoA thiolase, with potency decreasing as the alkyl chain lengthens from but‑3‑ynoyl to pent‑3‑ynoyl to dec‑3‑ynoyl [1]. Short‑chain free alk‑3‑ynoic acids (including pent‑3‑ynoic) have little effect on sterol synthesis unless converted to their CoA esters by microsomal fatty acyl‑CoA synthetase [1]. This establishes a defined rank‑order within the alk‑3‑ynoic acid series and distinguishes 3‑pentynoic acid from both shorter and longer homologs.

Acetoacetyl-CoA thiolase alkylating agents cholesterol synthesis structure–activity relationship

Applications of 3-Pentynoic Acid


Click Bioconjugation Without Side Reactions

3‑Pentynoic acid serves as an alkyne handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) in bioconjugation and materials science. Unlike 4‑pentynoic acid, its internal alkyne cannot undergo the competing 5‑exo‑dig intramolecular cyclization to enol lactones that reduces triazole yields below 50 % . Procurement of 3‑pentynoic acid is therefore recommended for click‑based protocols where quantitative conversion and minimal by‑product formation are essential.

Synthesis of GGTase-I Inhibitors

3‑Pentynoic acid is specifically cited as a chemical reagent in the preparation of small‑molecule inhibitors targeting GGTase‑I, a validated therapeutic target in cancer and progeria . Its internal alkyne moiety provides a rigid, linear spacer that can be elaborated into peptidomimetic or heterocyclic inhibitor scaffolds. No equivalent GGTase‑I inhibitor precursor role is documented for 2‑ or 4‑pentynoic acid.

Total Synthesis of Salinosporamide A

3‑Pentynoic acid is employed as a key building block in synthetic routes toward Salinosporamide A, a clinically advanced proteasome inhibitor (marizomib) with potent anticancer activity . The internal alkyne’s regiochemistry is critical for constructing the bicyclo[3.3.0] core. Substitution with 2‑ or 4‑pentynoic acid would alter the connectivity of the fused ring system and is synthetically incompatible with published routes.

Mechanistic Probes of Alkyne-Allene Isomerisation

The unique kinetic behavior of pent‑3‑ynoate – faster C‑2 deuteriation than allene isomerisation in D₂O, with k(D₂O)/k(H₂O) = 1.6 – makes 3‑pentynoic acid a valuable substrate for physical organic studies of carbanion intermediates and base‑catalyzed acetylene‑allene equilibria . No other pentynoic acid isomer displays this specific kinetic partitioning pattern, distinguishing it for mechanistic investigations.

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